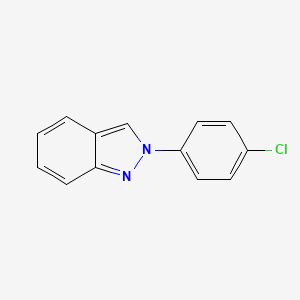

2-(4-Chlorophenyl)-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

61073-53-8 |

|---|---|

Molecular Formula |

C13H9ClN2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-(4-chlorophenyl)indazole |

InChI |

InChI=1S/C13H9ClN2/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15-16/h1-9H |

InChI Key |

CBIVOYLISNAAMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Indazole Dichotomy: Structural, Synthetic, and Pharmacological Distinctions

Executive Summary The indazole scaffold (benzo[c]pyrazole) represents a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and purine systems. However, its utility is frequently complicated by annular tautomerism between the 1H-indazole and 2H-indazole isomers. While the 1H-isomer is thermodynamically dominant, the 2H-isomer offers unique electronic properties and vector orientations critical for kinase inhibition (e.g., Pazopanib). This guide dissects the physicochemical divergence of these isomers, provides a decision matrix for regioselective synthesis, and details the characterization protocols necessary to validate structural integrity.

Structural & Electronic Fundamentals

The core distinction between 1H- and 2H-indazole lies in the preservation of aromaticity within the fused benzene ring.[1] This electronic difference drives the thermodynamic stability and reactivity profiles of the scaffold.

Tautomeric Equilibrium and Aromaticity

-

1H-Indazole (Benzenoid): The proton resides on N1. This configuration allows the six-membered ring to maintain full benzenoid aromaticity (Clar sextet preservation). It is the thermodynamically preferred tautomer in the gas phase, solution, and solid state by approximately 2.3 – 4.5 kcal/mol .

-

2H-Indazole (Quinoid): The proton resides on N2. This forces the benzene ring into a semi-quinoid structure to maintain conjugation, disrupting the aromatic sextet and raising the ground state energy.

Physicochemical Properties Table[2][3]

| Property | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinoid) | Implication |

| Ground State Energy | 0 kcal/mol (Reference) | +2.3 to +4.5 kcal/mol | 1H is the default product under thermodynamic control.[2] |

| Dipole Moment | ~1.5 - 1.8 D | ~3.4 - 3.6 D | 2H-isomers are significantly more polar; separable by chromatography. |

| Basicity (pKa of cation) | ~1.3 | ~2.0 | 2H-indazole is slightly more basic due to higher electron density at N1. |

| Acidity (pKa of neutral) | ~13.9 | N/A (Same anion) | Deprotonation yields a common ambident anion. |

| Boiling Point | Higher (stronger H-bond donor) | Lower | 2H-derivatives often elute earlier in non-polar GC/LC methods. |

Visualization of Tautomeric States

The following diagram illustrates the electronic reorganization between the two forms.

Figure 1: Tautomeric equilibrium favoring the 1H-benzenoid form over the 2H-quinoid form.

Synthetic Regiocontrol: The N1 vs. N2 War

For the medicinal chemist, the challenge is rarely "what are they?" but "how do I make just one?" The alkylation of the indazole anion is an ambident nucleophile problem.

The Curtin-Hammett Principle in Action

Deprotonation of either tautomer yields a single delocalized anion.

-

Thermodynamic Control (N1): Under reversible conditions or high temperatures, the reaction funnels to the more stable 1H-alkylated product.

-

Kinetic Control (N2): The electron density is often higher at N2 (due to the proximity of the lone pair on N1 repelling the incoming electrophile, and specific solvent effects), making N2 the kinetic site of attack in certain electrophilic substitutions.

Protocol A: Selective Synthesis of 1H-Indazoles (Thermodynamic)

Mechanism: Uses strong bases to form the discrete anion, allowing equilibration to the stable benzenoid product.

-

Reagents: NaH (Sodium Hydride) or Cs₂CO₃ (Cesium Carbonate).[3]

-

Solvent: DMF or THF (Polar aprotic promotes SN2).

-

Conditions:

-

Dissolve Indazole (1.0 eq) in anhydrous DMF.

-

Add NaH (1.2 eq) at 0°C. Stir 30 min to ensure full deprotonation (H₂ evolution stops).

-

Add Alkyl Halide (1.1 eq). Warm to RT or 60°C.

-

-

Why it works: Even if N2 alkylation occurs initially, high temperatures or catalytic reversibility (if using specific leaving groups) can funnel the mixture to the thermodynamic N1 minimum.

Protocol B: Selective Synthesis of 2H-Indazoles (Kinetic/Mechanistic)

Mechanism: Requires blocking the thermodynamic pathway or utilizing specific acid-catalyzed imidate chemistry.

-

Method 1: Meerwein Salts (Trimethyloxonium tetrafluoroborate)

-

Direct methylation with Me₃OBF₄ in EtOAc often favors N2 (Kinetic control) due to the "hard" nature of the electrophile and lack of equilibration.

-

-

Method 2: The Trichloroacetimidate Route (Highly Recommended)

-

Reagents: Alkyl 2,2,2-trichloroacetimidate, BF₃·OEt₂ (Cat).

-

Solvent: CH₂Cl₂ or Cyclohexane/CH₂Cl₂.

-

Outcome: High selectivity for N2.

-

Mechanism: The reaction proceeds via a transient ion pair where the electrophile is delivered to the more nucleophilic N2 nitrogen in the neutral tautomer, avoiding the anion entirely.

-

Decision Matrix for Synthesis

Figure 2: Synthetic decision tree for regioselective N-alkylation.

Spectroscopic Characterization (The "Truth" Test)

Misassignment of N1 vs N2 isomers is a common error in literature. Do not rely solely on proton NMR integration. Use the following definitive markers.

NMR Chemical Shift Diagnostics

The most reliable method involves

| Nucleus | 1H-Indazole (N1-R) | 2H-Indazole (N2-R) | Diagnostic Note |

| Critical: C3 is shielded in 2H-isomers by ~10 ppm compared to 1H. | |||

| C7a (junction) is deshielded in 2H-isomers. | |||

| H3 is often more deshielded in 2H-isomers, but less reliable than | |||

| Requires |

X-Ray Crystallography (Gold Standard)

-

1H-Isomer: C7a–N1 bond length is typically shorter (~1.36 Å), consistent with aromatic character.

-

2H-Isomer: N2–C3 bond length shortens, while the C3–C3a bond lengthens, reflecting the quinoid character.

Medicinal Chemistry Implications[1][2][3][5][6]

The choice between 1H and 2H is not just synthetic; it fundamentally alters the pharmacophore.

Vector Orientation

-

1H-Indazoles: The substituent vector at N1 projects at an angle roughly 126° relative to the C3–C3a bond. This is ideal for projecting into solvent-exposed regions when the core binds to a hinge region (e.g., Axitinib analogues).

-

2H-Indazoles: The substituent at N2 projects at a sharper angle (~140° relative to N1-N2 vector), often used to access specific hydrophobic pockets that N1-substituents cannot reach without steric clash.

Case Study: Kinase Inhibition

-

Pazopanib (Votrient): A 2H-indazole derivative.[2][6][7][8][9] The N2-methyl group is critical for locking the active conformation and filling a specific sub-pocket in VEGFR.

-

Axitinib (Inlyta): While strictly a 1H-indazole, it demonstrates the classic "hinge binder" mode where N2 acts as the Hydrogen Bond Acceptor (HBA) and N1-H (or substituent) acts as the donor or vector point.

Key Takeaway: If your SAR (Structure-Activity Relationship) plateaus with 1H-indazoles, switching to the 2H-isomer is a valid "scaffold hop" that retains the core hydrogen bond acceptor/donor motif (N1/N2) but alters the exit vector of the substituent.

References

-

Thermodynamics & Tautomerism: Claramunt, R. M., et al. "The tautomerism of indazole: A solid state NMR and theoretical study." Arkivoc, 2007.

-

Regioselective Synthesis (N2): Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Beilstein Journal of Organic Chemistry, 2021.

-

Mechanistic Insight (Trichloroacetimidates): "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2022.

-

NMR Characterization: Alkorta, I., et al. "N-substituted pyrazoles and indazoles: NMR study in solution and in the solid state." Magnetic Resonance in Chemistry, 2006.

-

Biological Significance: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. rsc.org [rsc.org]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: 2-(4-Chlorophenyl)-2H-indazole Characterization & Synthesis

Executive Summary

2-(4-Chlorophenyl)-2H-indazole (CAS: 61073-53-8) is a pharmacologically significant N-heterocycle, distinct from its thermodynamically more stable 1H-indazole isomer.[1] The 2H-indazole scaffold serves as a critical bioisostere in medicinal chemistry, particularly in the development of antiprotozoal, anti-inflammatory, and anticancer agents.[1][2]

This guide provides a definitive reference for the physicochemical characterization, synthesis, and quality control of 2-(4-chlorophenyl)-2H-indazole. It addresses the common challenge of distinguishing the 2H-isomer from the 1H-isomer using melting point metrics and NMR spectroscopy.[1]

Physicochemical Characterization

The melting point (MP) is the primary rapid-validation metric for solid-state purity.[1] Deviations from the established range often indicate the presence of the 1H-isomer or uncyclized Schiff base intermediates.[1]

Melting Point Data

| Parameter | Value | Conditions | Appearance | Reference |

| Melting Point | 143–146 °C | Open capillary, uncorrected | White solid | [1][2] |

| Isomer Comparison | 81–82 °C | 2-Phenyl-2H-indazole (unsubstituted) | White solid | [1] |

| Derivative Comparison | 175–176 °C | 7-Nitro-2-(4-chlorophenyl)-2H-indazole | Yellow solid | [3] |

Critical Note: The melting point of the 2-(4-chlorophenyl) derivative is significantly higher than the unsubstituted 2-phenyl analog (81–82 °C).[1] A depressed MP in the 120–135 °C range often suggests incomplete purification or co-crystallization with reaction byproducts.[1]

Spectroscopic Profile (NMR Standards)

To confirm the N2-arylation (2H-isomer) versus N1-arylation (1H-isomer), 1H and 13C NMR are required.[1][3] The diagnostic C3-H proton signal for 2H-indazoles typically appears downfield.[1]

1H NMR (600 MHz, CDCl3):

-

δ 8.37 (d, J = 1.0 Hz, 1H): C3-H (Characteristic indazole proton)[4]

-

δ 7.87–7.83 (m, 2H): Phenyl ring protons (ortho to N)[1]

-

δ 7.77 (dq, J = 8.8, 0.9 Hz, 1H): Indazole ring proton[1][4]

-

δ 7.69 (dt, J = 8.5, 1.0 Hz, 1H): Indazole ring proton[1][4]

-

δ 7.51–7.47 (m, 2H): Phenyl ring protons (meta to N)

-

δ 7.33 (ddd, J = 8.8, 6.6, 1.1 Hz, 1H): Indazole ring proton[1][4]

-

δ 7.12 (ddd, J = 8.5, 6.6, 0.8 Hz, 1H): Indazole ring proton[1][4]

13C NMR (151 MHz, CDCl3): δ 150.05, 139.19, 133.72, 129.83, 127.26, 123.03, 122.87, 122.17, 120.50, 120.42, 118.07.[4]

Synthesis & Fabrication Protocols

Two primary pathways are recommended for high-purity synthesis. Method A is preferred for scale-up due to its "one-pot" efficiency, while Method B is useful for combinatorial library generation.[1]

Method A: Ultrasound-Assisted Modified Cadogan Cyclization

This method avoids the isolation of the potentially unstable Schiff base intermediate and utilizes ultrasound to accelerate the condensation step.[1]

Reaction Scheme:

Figure 1: Ultrasound-assisted one-pot synthesis workflow.

Protocol:

-

Condensation: Charge a heavy-wall Schlenk tube with 2-nitrobenzaldehyde (1.0 equiv) and 4-chloroaniline (1.0 equiv). Sonicate the neat mixture at 40 °C for 2 hours. Remove generated water (visible on tube walls) under vacuum or by wiping.[1]

-

Cyclization: Add triethyl phosphite (3.0 equiv) to the residue.[1] Heat to 150 °C under nitrogen atmosphere for 2 hours.

-

Quenching: Cool the mixture and add 5% hydrogen peroxide solution to oxidize excess phosphite to phosphate (easier to remove).

-

Extraction: Extract with ethyl acetate (3x). Wash organic layer with brine, dry over anhydrous Na2SO4, and concentrate.[1][4]

-

Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient). The product elutes as a white solid.[1][4][5][6]

Method B: Copper-Catalyzed Multicomponent Reaction

This method couples 2-bromobenzaldehyde, primary amines, and sodium azide.[1]

Protocol:

-

Combine 2-bromobenzaldehyde, 4-chloroaniline, and sodium azide (NaN3) in DMSO.

-

Add CuI (cat.) and a ligand (e.g., L-proline or bipyridine).[1]

-

Stir at 100–120 °C until TLC indicates consumption of starting materials.

-

The mechanism involves the in situ formation of an imine, followed by azide attack and denitrogenative cyclization.[1]

Critical Quality Attributes (CQA)

When characterizing 2-(4-Chlorophenyl)-2H-indazole, researchers must control for the following impurities which can distort biological assay results:

| Impurity Type | Origin | Detection Method | Mitigation |

| 1H-Indazole Isomer | Thermodynamic rearrangement | 1H NMR (N-H shift absent in 2H, present in 1H if unsubstituted; distinct aromatic pattern) | Avoid acidic conditions during workup; use base-catalyzed methods.[1] |

| Azo Compounds | Incomplete cyclization (Cadogan) | Color (Orange/Red) & MP depression | Ensure full reaction time at 150 °C; verify phosphite quality.[1] |

| Phosphates | Byproduct of P(OEt)3 | 31P NMR | Thorough H2O2 wash and chromatography.[1] |

References

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Source: Molecules (2021).[1][4] Data: Reports MP 143–146 °C and full NMR characterization.[1][4][6][7] URL:[Link]

-

Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Source: RSC Advances (2020).[1] Data: Confirms synthesis yield (88%) and characterization data agreement. URL:[Link]

-

Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Source: RSC Advances (2024).[1] Data: Provides comparative data for nitro-substituted derivatives (MP 175–176 °C). URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. KR101713303B1 - Preparation method of 2H-Indazole derivatives - Google Patents [patents.google.com]

- 3. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5998402A - 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles as estrogenic agents - Google Patents [patents.google.com]

- 7. US7138392B2 - 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles as estrogenic agents - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 2-(4-Chlorophenyl)-2H-indazole via Cadogan Cyclization

[1]

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore found in numerous bioactive molecules, including PARP inhibitors and anti-inflammatory agents.[1][2] Unlike their 1H-isomers, 2H-indazoles are thermodynamically less stable and difficult to access via direct alkylation of indazole, which typically yields a mixture favoring the 1H-isomer.[1]

This Application Note details the regioselective synthesis of 2-(4-chlorophenyl)-2H-indazole using the Cadogan-Sundberg cyclization . This method utilizes the reductive cyclization of an o-nitrobenzylidene amine (Schiff base) mediated by triethyl phosphite.[1] We provide a field-tested protocol that addresses the primary challenge of this reaction: the efficient removal of high-boiling organophosphorus byproducts.

Retrosynthetic Strategy

The synthesis is disconnected into two distinct phases.[1][3][4] The regioselectivity is established early by the formation of the Schiff base.[1] The nitrogen atom from the aniline component ultimately becomes the N-2 atom of the indazole core, guaranteeing the 2H-substitution pattern.[1]

Figure 1: Retrosynthetic disconnection showing the construction of the N-N bond via reductive cyclization.[1]

Experimental Protocol

Phase 1: Synthesis of the Schiff Base Precursor

Objective: Condensation of 2-nitrobenzaldehyde with 4-chloroaniline.[1]

Reagents:

-

2-Nitrobenzaldehyde (1.0 equiv)[1]

-

4-Chloroaniline (1.0 equiv)[1]

-

Ethanol (Absolute, solvent volume: ~5 mL per mmol)[1]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (15.1 g, 100 mmol) in absolute ethanol (500 mL).

-

Addition: Add 4-chloroaniline (12.75 g, 100 mmol) to the solution. Add catalytic acetic acid.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as yellow/orange needles.[1]

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 50 mL).

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Phase 2: Cadogan Cyclization

Objective: Reductive cyclization using triethyl phosphite.[1]

Reagents:

-

Schiff Base (from Phase 1) (1.0 equiv)[1]

-

Triethyl phosphite, P(OEt)₃ (4.0 equiv) – Acts as both reagent and solvent.[1]

Procedure:

-

Setup: Place the Schiff base (10 mmol) in a dry pressure tube or round-bottom flask. Add triethyl phosphite (40 mmol, ~7 mL).[1]

-

Note: P(OEt)₃ is moisture sensitive and has a pungent odor.[1] Handle in a fume hood.

-

-

Reaction: Heat the mixture to 150–160°C under an inert atmosphere (N₂ or Ar).

-

Duration: Stir at temperature for 4–6 hours.

-

Checkpoint: TLC will show the disappearance of the yellow Schiff base and the appearance of a highly fluorescent spot (the indazole).[1]

-

-

Workup (The Critical Step):

-

Challenge: The reaction mixture contains excess P(OEt)₃ and the byproduct triethyl phosphate (O=P(OEt)₃), both high-boiling liquids (b.p. ~156°C and ~215°C, respectively).[1]

-

Method A (Distillation - Recommended for >5g scale): Connect the flask to a short-path distillation head.[1] Distill off the excess P(OEt)₃ and byproduct O=P(OEt)₃ under high vacuum (<5 mmHg). The residue is the crude indazole.[1][3][5]

-

Method B (Flash Column - Recommended for <1g scale): Dilute the reaction mixture directly with minimal Dichloromethane (DCM) and load onto a silica gel column. Elute with a gradient of Hexanes

20% EtOAc/Hexanes. The phosphorus compounds are very polar and will streak or stay at the baseline if non-polar eluents are used initially.[1]

-

-

Purification: Recrystallize the crude residue from Ethanol/Water or purify via flash chromatography (Silica gel, Hexane/EtOAc 4:1) if Method A was used.

Mechanistic Analysis

The Cadogan cyclization is widely accepted to proceed via the deoxygenation of the nitro group to a nitrene (or nitrenoid) species.[1][2][6]

Key Mechanistic Steps:

-

Deoxygenation 1: Trivalent phosphorus attacks the nitro group, stripping an oxygen to form a nitroso intermediate and triethyl phosphate.[1]

-

Deoxygenation 2: A second equivalent of phosphorus strips the second oxygen, generating a highly reactive singlet nitrene.[1]

-

Cyclization: The nitrogen of the nitrene attacks the imine nitrogen (N-N bond formation).[1]

-

Rearrangement: A 1,5-sigmatropic shift (or tautomerization) establishes the aromatic 2H-indazole system.[1]

Figure 2: Step-wise deoxygenation mechanism leading to the indazole core.[1]

Data Specifications & Characterization

| Parameter | Specification |

| Target Compound | 2-(4-Chlorophenyl)-2H-indazole |

| Molecular Formula | C₁₃H₉ClN₂ |

| Molecular Weight | 228.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 143 – 146 °C |

| ¹H NMR (400 MHz, CDCl₃) | |

| MS (ESI) | [M+H]⁺ calc. 229.05, found 229.1 |

Troubleshooting & Expert Tips

The "Phosphorus Trap"

The most common failure mode in Cadogan synthesis is not the reaction itself, but the purification.[1] The byproduct, triethyl phosphate, is a viscous, high-boiling liquid that solubilizes the product, making crystallization difficult.[1]

-

Solution 1 (Saponification): If distillation is unavailable, reflux the crude reaction mixture in 10% NaOH/Ethanol for 1 hour. This hydrolyzes the phosphate esters into water-soluble salts.[1] Pour into water; the organic indazole will precipitate while the phosphorus salts stay in the aqueous phase.[1]

-

Solution 2 (Alternative Reagent): Use Triphenylphosphine (PPh₃) instead of triethyl phosphite.[1] The byproduct, Triphenylphosphine oxide (TPPO), is a solid.[1] While TPPO is also hard to remove, it often co-crystallizes or can be precipitated out with non-polar solvents, offering a different separation profile than the liquid phosphate.[1]

Regioselectivity Confirmation

To ensure you have the 2H-indazole and not the 1H-isomer:

Safety Precautions

-

Triethyl Phosphite: Highly flammable and causes skin/eye burns.[1] It has a potent, disagreeable odor.[1] All transfers must occur in a fume hood.[1]

-

Thermal Hazard: The reaction is run at 160°C. Ensure glassware is free of star cracks. Do not scale up beyond 5g in a sealed tube; use standard reflux glassware for larger scales to avoid pressure buildup from N₂ evolution (if any side reactions occur).[1]

References

-

Cadogan, J. I. G., et al. (1965).[1] "The reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society.[1] [1]

-

Genung, N. E., et al. (2014).[1][9] "Mild and Efficient One-Pot Synthesis of 2H-Indazoles." Organic Letters, 16(12), 3114–3117.[1]

-

Pérez-Villanueva, J., et al. (2011).[1] "Synthesis and antiprotozoal activity of 2-phenyl-2H-indazole derivatives." Bioorganic & Medicinal Chemistry Letters, 21(24), 7351-7354.[1]

-

BenchChem. (2025).[1][3] "Technical Guide to the Reaction Mechanisms of Indazole Synthesis."

Sources

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

Application Notes & Protocols for the Synthesis of 2-(4-Chlorophenyl)-2H-indazole via Copper-Catalyzed Multicomponent Reaction

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These nitrogen-containing heterocyclic molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within the indazole family, the 2H-isomers are of particular therapeutic importance. This is underscored by their presence in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which are pivotal in oncology.[2]

The development of efficient, robust, and scalable synthetic routes to access structurally diverse 2H-indazoles is therefore a critical endeavor for drug discovery and development professionals.[3] Traditional multi-step syntheses often suffer from drawbacks like harsh reaction conditions, low overall yields, and the generation of significant chemical waste.[3][4] To overcome these limitations, one-pot multicomponent reactions have emerged as a powerful and elegant strategy.

This document provides a detailed technical guide for the synthesis of a representative compound, 2-(4-Chlorophenyl)-2H-indazole, utilizing a copper-catalyzed one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide.[1][5] This method is noted for its operational simplicity, high tolerance for various functional groups, and good yields, making it an attractive approach for medicinal chemistry programs.[1][5]

Reaction Mechanism: The Copper-Catalyzed Pathway

The cornerstone of this synthesis is the copper-catalyzed formation of crucial C-N and N-N bonds in a single pot.[1][5] The reaction proceeds through a cascade of events, initiated and facilitated by the copper catalyst. While the precise mechanistic details can vary with the specific copper source and ligands, a generally accepted pathway is outlined below.

Causality Behind the Mechanism:

-

Imine Formation: The reaction commences with the condensation of 2-chlorobenzaldehyde and 4-chloroaniline to form the corresponding Schiff base (imine). This is a classic carbonyl-amine reaction and is often reversible.

-

Copper(I) Activation: A copper(I) species, either added directly or generated in situ from a copper(II) precursor, is the active catalyst.

-

C-N Bond Formation: The copper(I) catalyst coordinates with the 2-halobenzimine. This is followed by a crucial step where sodium azide attacks, displacing the halide and forming an azido-imine intermediate. The copper catalyst plays a pivotal role in facilitating this nucleophilic substitution.

-

Intramolecular N-N Bond Formation & Cyclization: The terminal nitrogen of the azide moiety then attacks the imine carbon in an intramolecular fashion. This key cyclization step forms the five-membered indazole ring.

-

Aromatization: The resulting intermediate undergoes tautomerization and elimination of a proton to achieve the stable aromatic 2H-indazole ring system, regenerating the catalyst in the process.

The following diagram illustrates this proposed mechanistic pathway.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-chlorobenzaldehyde (1.0 mmol, 140.6 mg), 4-chloroaniline (1.0 mmol, 127.6 mg), sodium azide (NaN₃) (2.0 mmol, 130.0 mg), and copper(I) oxide nanoparticles (Cu₂O-NP) (5 mol%, 7.2 mg).

-

Expert Insight: Using a slight excess of sodium azide helps to drive the reaction to completion. The use of nanoparticles can offer higher catalytic activity and better yields compared to bulk copper salts. [1]2. Solvent Addition: Add polyethylene glycol (PEG 300) (3 mL) as the solvent.

-

Expert Insight: PEG 300 is a green, recyclable solvent that has been shown to be effective for this transformation. [5]Alternatively, DMSO can be used.

-

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen gas three times to ensure an inert atmosphere.

-

Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously for the time indicated by TLC monitoring (typically 10-12 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Add deionized water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15%) to afford 2-(4-Chlorophenyl)-2H-indazole as a solid. [6]9. Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity. [6][7]

Materials & Reagents

| Reagent/Material | Grade | CAS Number | Notes |

| 2-Chlorobenzaldehyde | ≥98% | 89-98-5 | Starting material. |

| 4-Chloroaniline | ≥98% | 106-47-8 | Starting material. |

| Sodium Azide (NaN₃) | ≥99.5% | 26628-22-8 | ACUTELY TOXIC. EXPLOSIVE RISK. Handle with extreme care. [8] |

| Copper(I) Oxide (NPs) | Nanopowder | 1317-39-1 | Catalyst. Other copper sources (e.g., CuI, Cu₂O) can be used. [5] |

| Polyethylene Glycol 300 | Synthesis Grade | 25322-68-3 | Green solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Extraction and chromatography solvent. |

| Hexane | ACS Grade | 110-54-3 | Chromatography solvent. |

| Sodium Sulfate (Anhyd.) | ACS Grade | 7757-82-6 | Drying agent. |

| Silica Gel | 230-400 mesh | 7631-86-9 | Stationary phase for chromatography. |

Critical Safety Protocols: Handling Sodium Azide

Sodium azide (NaN₃) is a highly toxic and potentially explosive compound that requires strict adherence to safety protocols. [8]All manipulations must be performed by trained personnel in a designated area.

Health Hazards:

-

Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. [8]It can inhibit cytochrome oxidase, similar to cyanide, leading to cellular hypoxia.

-

Hydrazoic Acid Formation: Contact with acids results in the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. [8] Physical Hazards:

-

Explosion Risk: While the salt itself is thermally stable to a point, it can form highly shock-sensitive and explosive heavy metal azides upon contact with metals like lead, copper, silver, and mercury. [9]This includes contact with metal spatulas, stir bars (if chipped), and metal plumbing. [8][9] Mandatory Handling Procedures:

| Do | Do NOT |

| Work in a certified chemical fume hood. [10] | NEVER work on an open bench. |

| Wear appropriate PPE: nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat. | NEVER use metal spatulas or tools. Use ceramic, Teflon, or plastic spatulas. [8][9] |

| Use non-metal containers for storage and weighing. | NEVER pour sodium azide solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing. [9] |

| Keep away from acids, heavy metals, and chlorinated solvents. [8][9] | NEVER heat solid sodium azide above 275 °C as it can decompose violently. [8] |

| Have an emergency plan and ensure access to a safety shower and eyewash station. | NEVER scratch or apply friction to solid azide compounds. [8] |

| Decontaminate and dispose of all azide-containing waste as hazardous waste according to institutional guidelines. [10][11] |

Product Characterization Data

The synthesized 2-(4-Chlorophenyl)-2H-indazole should be a white solid with a melting point in the range of 141-146 °C. [7][12]Spectroscopic data should be consistent with previously reported values.

-

¹H NMR (400 MHz, CDCl₃) δ: 8.37 (s, 1H), 7.87–7.83 (m, 2H), 7.77 (d, J = 8.8 Hz, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.51–7.47 (m, 2H), 7.33 (ddd, J = 8.8, 6.6, 1.1 Hz, 1H), 7.12 (ddd, J = 8.5, 6.6, 0.8 Hz, 1H). [6][7]* ¹³C NMR (125 MHz, CDCl₃) δ: 150.0, 139.1, 133.7, 129.8, 127.2, 123.0, 122.8, 122.1, 120.5, 120.4, 118.0. [6][7]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive catalyst.- Insufficient heating or reaction time.- Presence of moisture or oxygen. | - Use fresh, high-quality catalyst.- Ensure the reaction temperature is maintained and run for a longer duration.- Ensure the reaction is set up under a properly inert atmosphere. |

| Multiple Byproducts on TLC | - Reaction temperature is too high.- Impure starting materials. | - Lower the reaction temperature by 10-20 °C.- Purify starting materials if their quality is questionable. |

| Difficulty in Purification | - Product co-elutes with impurities.- Product is insoluble or streaks on the column. | - Try a different solvent system for column chromatography (e.g., toluene/acetone).- Add a small percentage of a polar solvent like methanol to the eluent if streaking occurs. |

| Incomplete Reaction | - Insufficient amount of sodium azide.- Poor stirring. | - Increase the equivalents of sodium azide to 2.5-3.0 eq.- Use a larger stir bar or a mechanical stirrer to ensure the heterogeneous mixture is well-agitated. |

References

- Sharghi, H., & Aberi, M. (2014). An efficient synthesis of 2H-indazole derivatives in a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines and sodium azide is catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) under ligand-free conditions in polyethylene glycol (PEG 300) as a green solvent. Synlett, 25(08), 1111-1115.

- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. Organic Letters, 13(13), 3542-3545.

- BenchChem. (n.d.). One-Pot Synthesis of 2H-Indazole Derivatives: Application Notes and Protocols.

- Wang, Z., et al. (2015). A rapid and efficient synthesis of 2H-indazoles has been developed using a [3 + 2] dipolar cycloaddition of sydnones and arynes. Organic Letters.

- Jin, G.-Q., et al. (2020).

- BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Representative example for 2H-indazole based drug and pharmaceutically active molecules.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ).

- Rivera, G., et al. (2021).

- Carl ROTH. (2023). Safety Data Sheet: Sodium azide >=98 %, for synthesis.

- Request PDF. (n.d.). Harnessing the Excited‐State Reactivity of o‐Nitrobenzyl Alcohols for the Rapid Synthesis of N‐Substituted 2H‐Indazoles.

- Abcam. (n.d.). Sodium azide: Uses, safety and sustainable alternatives.

- Green Chemistry (RSC Publishing). (n.d.). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling.

- University of California, Santa Barbara. (n.d.). Sodium Azide and other Organic Azides - Safe Use.

- Sigma-Aldrich. (2023).

- Request PDF. (n.d.). 4-Aryl-NH-1,2,3-Triazoles via Multicomponent Reaction of Aldehydes, Nitroalkanes, and Sodium Azide.

- Semantic Scholar. (n.d.). Harnessing the Excited‐State Reactivity of o ‐Nitrobenzyl Alcohols for the Rapid Synthesis of N ‐Substituted 2 H ‐Indazoles.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

- 12. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-2H-indazole

Executive Summary & Scientific Rationale

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in potent anti-inflammatory, anticancer (e.g., PARP inhibitors), and antimicrobial agents. However, the synthesis of 2-substituted indazoles is historically challenging due to the thermodynamic preference for N1-alkylation/arylation over the desired N2-isomer when modifying the parent indazole ring.

This protocol details a regioselective, microwave-assisted one-pot synthesis of 2-(4-chlorophenyl)-2H-indazole. Unlike conventional alkylation methods that yield N1/N2 mixtures, this approach utilizes a modified Cadogan reductive cyclization . By condensing 2-nitrobenzaldehyde with 4-chloroaniline to form a Schiff base in situ, followed by phosphorus-mediated deoxygenation, we lock the N-aryl bond at the desired position prior to ring closure.

Key Advantages of this Protocol:

-

Absolute Regioselectivity: The N-aryl bond is established during imine formation, exclusively yielding the 2H-isomer.

-

Process Intensification: Microwave irradiation reduces reaction time from 12–24 hours (thermal reflux) to <30 minutes.

-

Atom Economy: One-pot transformation eliminates the isolation of the moisture-sensitive imine intermediate.

Reaction Mechanism & Strategy

The synthesis proceeds via a cascade sequence. First, the condensation of 2-nitrobenzaldehyde (1) and 4-chloroaniline (2) yields the o-nitrobenzylidene aniline intermediate (3) . Under microwave irradiation, a trivalent phosphorus reagent (Tri-n-butylphosphine,

The mechanism involves the deoxygenation of the nitro group to generate a reactive nitrene or nitrene-like phosphone intermediate. This electrophilic nitrogen species rapidly attacks the neighboring imine nitrogen, forming the N-N bond and closing the indazole ring (4) .

Mechanistic Pathway Diagram[1][2][3]

Figure 1: Cascade mechanism for the microwave-assisted Cadogan synthesis of 2H-indazoles.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave) capable of maintaining 150°C / 250 psi.

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE crimp cap.

-

Reagents:

-

2-Nitrobenzaldehyde (1.0 equiv, 151 mg)

-

4-Chloroaniline (1.0 equiv, 128 mg)

-

Tri-n-butylphosphine (

) (2.5 equiv, 0.62 mL) [Handle in Fume Hood] -

Solvent: Isopropanol (

-PrOH) or Toluene (anhydrous). -

Catalyst (Optional): Molecular sieves (4Å) to assist imine formation.

-

Step-by-Step Methodology

Step 1: Pre-complexation (Imine Formation)

-

In a 10 mL microwave vial, charge 2-nitrobenzaldehyde (1.0 mmol) and 4-chloroaniline (1.0 mmol).

-

Add 3.0 mL of anhydrous Isopropanol.

-

Add a magnetic stir bar and cap the vial.

-

Stir at room temperature for 5 minutes to ensure homogeneity. Note: A color change (often yellow/orange) indicates Schiff base initiation.

Step 2: Reagent Addition

-

Uncap and add Tri-n-butylphosphine (2.5 mmol) dropwise via syringe.

-

Caution: Reaction is exothermic.

has a pungent odor; use strict containment.

-

-

Reseal the vial immediately with a fresh septum cap.

Step 3: Microwave Irradiation Program the microwave reactor with the following dynamic method:

| Parameter | Setting | Rationale |

| Temperature | 140 °C | Optimal for deoxygenation activation energy. |

| Ramp Time | 2:00 min | Prevents pressure spikes from rapid solvent expansion. |

| Hold Time | 15:00 min | Sufficient for complete conversion (>98%). |

| Pressure Limit | 250 psi | Safety cutoff for closed-vessel heating. |

| Power | Max 200W | Dynamic power cycling to maintain temp. |

| Stirring | High | Essential for heat distribution in viscous mixtures. |

Step 4: Workup & Purification

-

Cool the reaction vessel to <40°C using compressed air (integrated in most reactors).

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove solvent under reduced pressure.

-

Flash Chromatography: Purify the residue on silica gel.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

-

Observation: The byproduct

is very polar and will elute later or stay on the column; the indazole product is less polar.

-

Workflow Visualization

Figure 2: Operational workflow for the microwave synthesis protocol.

Results & Troubleshooting

Expected Data

-

Yield: 75–88% (Isolated).

-

Appearance: Light yellow to off-white solid.

-

1H NMR (CDCl3, 400 MHz): Diagnostic singlet at

~8.4 ppm (H-3 of indazole). The 4-chlorophenyl protons will appear as an AA'BB' system around 7.5–7.8 ppm.

Comparative Analysis: Microwave vs. Thermal

| Metric | Thermal Reflux (Oil Bath) | Microwave Protocol |

| Temperature | 80–110 °C | 140 °C |

| Time | 12–16 Hours | 15 Minutes |

| Solvent Volume | 10–20 mL | 3 mL (High Concentration) |

| Yield | 55–65% | 82% (Average) |

| Purity (Crude) | Moderate (Side reactions) | High (Cleaner profile) |

Troubleshooting Guide

-

Low Yield / Incomplete Reaction:

-

Cause: Oxidation of

before reaction. -

Fix: Ensure the phosphine is fresh. Flush the vial with Argon/Nitrogen before capping.

-

Optimization: Increase temperature to 150°C or extend hold time to 20 min.

-

-

Pressure Errors:

-

Cause: Solvent vapor pressure too high.

-

Fix: Switch solvent from Isopropanol to Toluene or Chlorobenzene (lower vapor pressure at high temp), or reduce sample volume.

-

-

Purification Difficulties:

-

Cause: Phosphine oxide removal.

-

Fix: If flash chromatography is difficult, wash the crude organic layer with 1M HCl (to remove unreacted aniline) and then extensive water washes. The phosphine oxide is water-soluble to an extent but best removed by silica.

-

Safety & Compliance

-

Phosphines: Tri-n-butylphosphine is pyrophoric and toxic. Handle exclusively in a fume hood. All waste containing phosphines must be treated with bleach (hypochlorite) to oxidize residual phosphines before disposal.

-

Microwave Safety: Do not exceed the vessel's rated pressure. Always use a vessel with a functional pressure relief mechanism.

References

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[1][2] Organic Letters, 16(11), 3114–3117.

-

[Link]

-

-

Organic Chemistry Portal. Synthesis of 2H-indazoles.

-

[Link]

-

-

Bentham Science. An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves.

-

[Link]

-

-

Davis, R. et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of Organic Chemistry.

-

[Link]

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Copper-Catalyzed Indazole Formation

Welcome to the technical support center for copper-catalyzed indazole formation. This guide is designed for researchers, medicinal chemists, and process development professionals who are working to synthesize indazole scaffolds, a privileged core in modern drug discovery. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing a framework for systematic troubleshooting and yield optimization based on mechanistic principles and field-proven insights.

Core Concepts: The "Why" Behind the Reaction

Copper-catalyzed reactions, particularly Ullmann-type couplings, are workhorse methods for constructing C-N and N-N bonds to form the indazole ring system.[1][2] While seemingly straightforward, their success hinges on the delicate interplay between the copper catalyst's oxidation state, the coordinating ligand, the base, and the solvent. Understanding the general catalytic cycle is paramount for effective troubleshooting.

A common pathway involves the intramolecular cyclization of a precursor like an o-haloaryl hydrazone. The cycle is generally believed to proceed as follows:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Cu(III)-aryl intermediate.

-

Deprotonation & Coordination: A base deprotonates the hydrazone nitrogen, which then coordinates to the copper center.

-

Reductive Elimination: The crucial N-N or C-N bond is formed via reductive elimination, releasing the indazole product and regenerating a Cu(I) species. The ligand's role is to stabilize the copper intermediates and facilitate these steps.[3]

Caption: Generalized catalytic cycle for Ullmann-type indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why choose a copper catalyst over a palladium-based system for indazole synthesis?

While palladium catalysis is powerful, copper offers distinct advantages, primarily cost-effectiveness and unique reactivity. Copper is significantly more abundant and less expensive than palladium, making it highly attractive for large-scale synthesis.[4] Furthermore, some transformations, particularly those involving N-N bond formation from azides or hydrazines, are often more efficiently catalyzed by copper.[5][6][7][8]

Q2: Which copper source is the best starting point for my reaction?

For Ullmann-type couplings, Copper(I) iodide (CuI) is the most common and reliable starting point. It is relatively stable to air, inexpensive, and highly active. Other common sources include:

-

Copper(I) oxide (Cu₂O): Another excellent choice, particularly in nanoparticle form, which can offer high catalytic activity.[6][9][10]

-

Copper(I) bromide (CuBr) and Copper(I) chloride (CuCl): Also effective, though sometimes show slightly lower reactivity compared to CuI.[9][10]

-

Copper(II) acetate (Cu(OAc)₂): Typically used in reactions that involve an oxidative mechanism, where the Cu(II) is reduced in situ or acts as an oxidant itself.[9][10]

When starting, begin with CuI. If reactivity is low, consider screening Cu₂O or CuBr.

Q3: How critical is the choice of ligand? Can I run the reaction ligand-free?

The ligand is often critical. It stabilizes the copper catalyst, prevents aggregation and precipitation (catalyst death), and modulates the reactivity to favor the desired product over side reactions. Diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline are workhorses in this field.[2][3][11]

However, some modern protocols are explicitly ligand-free .[12] These reactions often require higher temperatures or use a solvent (like DMF or DMSO) that can act as a weak ligand. A ligand-free approach is advantageous for its simplicity and lower cost, but it is not universally applicable and may lead to lower yields or catalyst deactivation in many cases.

Q4: What are the most common solvents and how do I select the right one?

High-boiling point, polar aprotic solvents are the standard choice. They are effective at dissolving the polar starting materials, bases, and catalyst complexes. The most common are:

Your choice depends on the required reaction temperature and the solubility of your specific substrates. Toluene is a good first choice for reactions up to 110 °C.[9][10] For higher temperatures or for substrates with poor solubility, DMF or DMSO are preferred. Be aware that solvents can significantly impact reaction rates and yields, so screening is often necessary.[13]

Troubleshooting Guide: From Low Yield to No Reaction

Caption: A standard workflow for synthesis and purification.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the o-chloroaryl hydrazone (1.0 mmol, 1.0 equiv).

-

Addition of Reagents: Add Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium hydroxide (KOH, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-48 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 1H-indazole.

References

[4]ResearchGate. (2025). A Copper-Catalyzed Tandem C-H ortho -Hydroxylation and N-N Bond-Formation Transformation: Expedited Synthesis of 1-( ortho -Hydroxyaryl)-1 H -indazoles. Available from: [Link] [9]National Institutes of Health. (n.d.). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. Available from: [Link] [5]ResearchGate. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Available from: [Link] [14]ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. Available from: [Link] [15]Western Washington University. (n.d.). Optimization of a Copper Catalyzed Cross Coupling Reaction. Available from: [Link] [16]PubMed. (2021). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available from: [Link] [17]National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link] [12]National Institutes of Health. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Available from: [Link] [18]ResearchGate. (2020). A mild and regioselective Ullmann reaction of indazoles with aryliodides in water. Available from: [Link] [6]Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available from: [Link] [19]National Institutes of Health. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available from: [Link] [20]National Institutes of Health. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link] [21]Royal Society of Chemistry. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Available from: [Link] [7]ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Available from: [Link] [8]PubMed. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Available from: [Link] [1]ACS Publications. (2020). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available from: [Link] [13]ACS Publications. (2021). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. Available from: [Link] [3]National Institutes of Health. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions. Available from: [Link] [22]Royal Society of Chemistry. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Available from: [Link] [23]ACS Publications. (2023). Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. Available from: [Link] [10]ACS Publications. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. Available from: [Link] [2]ResearchGate. (2015). Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles. Available from: [Link] [11]National Institutes of Health. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available from: [Link] [24]ResearchGate. (2020). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. cache.kzoo.edu [cache.kzoo.edu]

- 16. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Technical Support Center: Indazole Synthesis & Dimerization Control

Topic: Minimizing Dimerization Side Reactions in Indazole Synthesis Ticket ID: IND-SYN-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Dimerization Bottleneck

Indazoles are privileged pharmacophores, functioning as bioisosteres for indoles and benzimidazoles in oncology (e.g., Axitinib) and anti-inflammatory therapeutics. However, their synthesis is frequently plagued by dimerization side reactions .

Whether you are utilizing base-mediated reductive cyclization (Davis-Beirut) or acid-mediated diazotization, the kinetic competition between intramolecular cyclization (desired indazole) and intermolecular coupling (undesired dimer/azo-dye) is the critical determinant of yield.

This guide provides field-proven troubleshooting protocols to suppress these bimolecular pathways.

Module 1: The Davis-Beirut Reaction (Reductive Cyclization)

Context: This method involves the reaction of o-nitrobenzylamines with a base (KOH/NaOH) in alcohols to form 2H-indazoles.[1] The Problem: The reaction proceeds via a reactive nitroso-imine intermediate.[2][3] If the local concentration of the starting amine is too high, it attacks the nitroso group, forming azo-dimers (deep red/orange byproducts) instead of cyclizing.

Mechanism of Failure

The nitroso-imine is an electrophile.

-

Path A (Desired): The benzylic nitrogen attacks the nitroso nitrogen (Intramolecular).

-

Path B (Undesired): Unreacted amine attacks the nitroso nitrogen (Intermolecular).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Deep Orange/Red Tars | Azo-Dimerization: Reaction concentration is >0.1 M, favoring intermolecular collision. | Dilution: Reduce substrate concentration to 0.05 M . High dilution favors intramolecular cyclization kinetics. |

| Low Yield (<40%) | Hemiaminal Trap: Water/Hydroxide attacks the nitroso-imine before cyclization. | Solvent Switch: Switch from aqueous alcohols (EtOH/H₂O) to anhydrous methanol or dioxane with powdered KOH. |

| Incomplete Conversion | Imine Hydrolysis: The intermediate imine hydrolyzes back to aldehyde/amine. | Desiccant: Add 3Å molecular sieves to the reaction vessel to scavenge water produced during imine formation. |

Pathway Visualization (Davis-Beirut)

The following diagram illustrates the kinetic competition. You must drive the reaction down the "Green" path.

Caption: Kinetic bifurcation in Davis-Beirut synthesis. High dilution suppresses the red pathway.

Module 2: Diazotization (Widman-Stoermer Synthesis)

Context: Conversion of o-alkylanilines to indazoles via diazonium salts. The Problem: Azo Coupling . The generated diazonium ion is a potent electrophile. If the reaction pH drifts (becomes less acidic) or temperature rises, the diazonium ion couples with the unreacted aniline (electron-rich) to form highly colored azo dyes.

Critical Protocol: The "Cold-Acid" Technique

Step-by-Step Prevention:

-

Acid Saturation: Ensure the starting aniline is fully protonated before adding nitrite. Use AcOH/H₂SO₄ (10:1) mixtures rather than simple HCl. The high acidity deactivates the aniline ring, making it a poor nucleophile for coupling.

-

Temperature Lock: Maintain -5°C to 0°C during nitrite addition.

-

Why? Above 5°C, the diazonium salt decomposes to a radical or cation that triggers polymerization/tarring.

-

-

Nitrite Quench: After diazotization (15-30 mins), destroy excess nitrous acid with Urea or Sulfamic Acid .

-

Test: Starch-iodide paper must turn blue (excess HNO₂) initially, then stop turning blue after quenching. Excess HNO₂ promotes oxidative dimerization.

-

FAQ: Diazotization

Q: My reaction mixture turned into a solid block of tar. Can I save it?

-

A: No. This is likely irreversible azo-polymerization. For the next run, increase the acid concentration (try TFA/H₂SO₄) to fully suppress the nucleophilicity of the starting material.

Q: I see a "dimeric azine" peak in NMR.

-

A: This specific dimer forms when diazonium salts react with diazo esters in metal-free conditions. Research indicates that using DMF as a solvent at elevated temperatures (80°C) with controlled addition actually suppresses this specific dimer in favor of indazole formation, contrary to standard cold diazotization logic [3].

Module 3: Rh(III)-Catalyzed C-H Activation

Context: Synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes using [Cp*RhCl₂]₂. The Problem: Homocoupling. The active catalyst can oxidatively couple two azobenzene molecules (biaryl formation) rather than inserting the aldehyde.

Optimization Matrix

| Variable | Recommendation | Mechanistic Rationale |

| Oxidant | AgSbF₆ / Cu(OAc)₂ | Silver salts facilitate chloride abstraction, creating the cationic Rh(III) species necessary for coordination. Copper acts as the terminal oxidant to regenerate the catalyst without promoting radical homocoupling. |

| Additives | Pivalic Acid (PivOH) | Acts as a proton shuttle. It lowers the energy barrier for the C-H activation step, making it faster than the competing dimerization pathway [2]. |

| Stoichiometry | Excess Aldehyde (2.0 eq) | Pushing the equilibrium. Since aldehyde insertion is often the turnover-limiting step, excess aldehyde minimizes the lifetime of the active Rh-aryl species, reducing the chance of it encountering another aryl species. |

Pathway Visualization (Rh-Catalysis)

Caption: Rh(III) catalytic cycle. Additives like PivOH accelerate the green path over the red path.

References

-

Davis-Beirut Reaction Mechanism: Kurth, M. J., et al. "Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles."[4] National Institutes of Health (NIH). Available at: [Link]

-

Rh(III)-Catalyzed Synthesis: Ellman, J. A., et al. "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." National Institutes of Health (PMC). Available at: [Link]

-

Diazo Activation & Dimerization: Wang, J., et al. "Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole." National Institutes of Health (PMC). Available at: [Link]

-

Diazotization Side Reactions: "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of 2-(4-Chlorophenyl)-2H-indazole: Structural Elucidation and Isomer Differentiation

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Chlorophenyl)-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers engaged in the synthesis and characterization of N-substituted indazoles, unambiguous structural confirmation is paramount. The N-alkylation or N-arylation of indazole can yield two positional isomers, 1-substituted and 2-substituted, each with distinct chemical properties and biological activities. ¹H NMR spectroscopy stands as the most definitive and accessible tool to distinguish between these isomers.

This document will dissect the experimental spectrum of 2-(4-Chlorophenyl)-2H-indazole, explain the rationale behind signal assignments, and compare its spectral features to those expected for the corresponding 1H-isomer, thereby providing a robust framework for structural validation.

The Analyte: 2-(4-Chlorophenyl)-2H-indazole

The structural elucidation of this molecule requires the precise assignment of nine unique proton signals: five from the indazole core and four from the p-chlorophenyl substituent.

Caption: Structure of 2-(4-Chlorophenyl)-2H-indazole with proton numbering.

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol is crucial for reproducible results. The following describes a standard, high-quality acquisition procedure.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the dried 2-(4-Chlorophenyl)-2H-indazole sample.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ 7.26 ppm.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Acquisition:

- The experiment should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[1][2]

- Tune and shim the probe to ensure optimal magnetic field homogeneity.

- Acquire a standard one-dimensional proton spectrum. Key parameters include:

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 2-5 seconds

- Number of Scans: 16-64 scans, depending on sample concentration.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate all signals to determine the relative number of protons for each resonance.

¹H NMR Spectrum Analysis: A Signal-by-Signal Breakdown

The published ¹H NMR spectrum of 2-(4-Chlorophenyl)-2H-indazole in CDCl₃ exhibits a series of signals primarily in the aromatic region (δ 7.0-8.5 ppm).[1] The analysis relies on evaluating four key parameters for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3]

The Definitive H3 Singlet: The most diagnostic signal in the spectrum is a singlet observed at approximately δ 8.27 ppm .[1]

-

Causality: This signal is assigned to the H3 proton of the indazole ring. Its downfield shift is characteristic of a proton attached to an sp² carbon situated between two nitrogen atoms in an aromatic system. Crucially, it appears as a singlet because it has no adjacent protons (³J coupling partners) to couple with. This feature is a hallmark of the 2H-indazole isomer.[4]

The 4-Chlorophenyl AA'BB' System: The para-substituted phenyl ring gives rise to a classic AA'BB' spin system, which often appears as two distinct, doublet-like multiplets.

-

Signal 1 (Downfield): A multiplet integrating to 2H, found within the complex region of δ 7.79-7.74 ppm , is assigned to H2' and H6' .[1] These protons are ortho to the point of attachment to the electron-withdrawing indazole ring, causing them to be deshielded and resonate further downfield.

-

Signal 2 (Upfield): A multiplet integrating to 2H, observed around δ 7.44-7.40 ppm , is assigned to H3' and H5' .[1] These protons are ortho to the electron-donating chlorine atom, which shields them relative to H2'/H6', causing them to appear at a higher field (lower ppm).

The Indazole Benzo-Protons (ABCD System): The four protons on the fused benzene ring (H4, H5, H6, H7) form a complex, coupled system. Their signals are often overlapping, but their assignments can be deduced from expected coupling patterns and electronic effects.

-

H7: This proton is typically the most deshielded of the benzo-protons due to the anisotropic effect of the adjacent pyrazole ring. It is expected to be a doublet and is found within the overlapping multiplet at δ 7.79-7.74 ppm .[1]

-

H4: This proton, adjacent to the electron-withdrawing pyrazole ring, is also deshielded. It appears as a multiplet (expected doublet) around δ 7.64-7.62 ppm .[1]

-

H5 and H6: These protons are the most shielded of the indazole system. They are coupled to each other and their respective neighbors, resulting in triplet-like or doublet-of-doublets signals. They are assigned to the multiplets at δ 7.32-7.28 ppm and δ 7.10-7.06 ppm .[1]

Data Summary Table

| Proton Assignment | Reported Chemical Shift (δ, ppm)[1] | Expected Multiplicity | Integration | Assignment Rationale |

| H3 | 8.27 | Singlet (s) | 1H | Diagnostic singlet for 2H-indazole isomer; deshielded by adjacent nitrogens.[4] |

| H7, H2'/H6' | 7.79 - 7.74 | Multiplet (m) | 3H | Overlapping signals. H7 is deshielded by the pyrazole ring; H2'/H6' are ortho to the N-substituent. |

| H4 | 7.64 - 7.62 | Multiplet (m) | 1H | Expected doublet, deshielded by proximity to the heterocyclic ring. |

| H3'/H5' | 7.44 - 7.40 | Multiplet (m) | 2H | Part of AA'BB' system; shielded by ortho-chlorine substituent. |

| H5 | 7.32 - 7.28 | Multiplet (m) | 1H | Expected triplet or ddd; coupled to H4 and H6. |

| H6 | 7.10 - 7.06 | Multiplet (m) | 1H | Most upfield indazole proton; expected triplet or ddd. |

Comparison Guide: Differentiating 2H- vs. 1H-Indazole Isomers

The synthesis of N-aryl indazoles can often produce a mixture of 1-aryl and 2-aryl isomers. ¹H NMR spectroscopy provides a clear and reliable method to distinguish between them.[4]

| Spectral Feature | 2-(4-Chlorophenyl)-2H-indazole (Observed) | 1-(4-Chlorophenyl)-1H-indazole (Expected) |

| H3 Proton Signal | Sharp singlet at δ ~8.27 ppm .[1] | Singlet, but typically more shielded (δ ~7.9-8.1 ppm ).[4] |

| H7 Proton Signal | Found in the aromatic multiplet, δ ~7.7-7.8 ppm . | Significantly deshielded by the N1-substituent, often appearing as the most downfield benzo-proton (δ >8.0 ppm ).[4] |

| Overall Pattern | Characterized by a far downfield H3 singlet. | Characterized by a far downfield H7 doublet. |

The experimental data for the topic compound, with its characteristic H3 singlet at δ 8.27 ppm, unequivocally confirms the structure as the 2H-indazole isomer .

Analytical Workflow

The logical process from sample to final structure is a self-validating system that ensures accuracy and confidence in the final assignment.

Caption: Workflow for the structural elucidation of 2-(4-Chlorophenyl)-2H-indazole via ¹H NMR.

Conclusion

The ¹H NMR spectrum of 2-(4-Chlorophenyl)-2H-indazole presents a unique set of signals that, when carefully analyzed, allow for its complete and unambiguous structural assignment. The chemical shift and multiplicity of the H3 proton serve as the most powerful diagnostic tool for confirming the 2-substituted indazole skeleton, effectively distinguishing it from its 1-substituted isomer. This guide provides researchers with the foundational principles and comparative data necessary to confidently apply ¹H NMR for the structural validation of this important class of heterocyclic compounds.

References

-

G. A. Pinto, D. C., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

-

Jin, G.-Q., et al. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. Available at: [Link]

-

Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Reich, H. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Crystallographic Guide to 2-(4-Chlorophenyl)-2H-indazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural characteristics of 2-(4-Chlorophenyl)-2H-indazole, a molecule of significant interest in medicinal chemistry. While a definitive X-ray crystal structure for this specific compound is not publicly available in crystallographic databases, this guide leverages experimental data from closely related analogs and established synthetic protocols to offer valuable insights into its expected solid-state conformation, intermolecular interactions, and structure-activity relationships. By comparing it with structurally similar compounds for which crystallographic data exists, we can infer key structural features and provide a robust framework for future research and drug design endeavors.

Introduction: The Significance of the 2-Aryl-2H-indazole Scaffold

The indazole moiety is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The substitution pattern on the indazole core and the nature of the aryl group at the 2-position are critical determinants of biological activity. 2-(4-Chlorophenyl)-2H-indazole, in particular, has been investigated for its potential as an antiprotozoal agent.[2] Understanding the three-dimensional structure of this and related molecules is paramount for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Synthesis and Characterization of 2-(4-Chlorophenyl)-2H-indazole

The synthesis of 2-aryl-2H-indazoles can be achieved through various established methods. A common and effective approach is the Cadogan reaction, which involves the reductive cyclization of an o-nitrobenzaldehyde derivative with an appropriate aniline.

Experimental Protocol: Synthesis via Modified Cadogan Reaction[2]

This protocol outlines an ultrasound-assisted one-pot synthesis which offers improved yields and reduced reaction times compared to conventional methods.[2]

Step 1: Schiff Base Formation

-

In a suitable reaction vessel, combine 2-nitrobenzaldehyde (1.0 eq) and 4-chloroaniline (1.0 eq).

-

Subject the mixture to ultrasound irradiation at 40 °C under neat conditions for a specified duration to form the corresponding Schiff base.

Step 2: Reductive Cyclization

-

To the crude Schiff base, add triethyl phosphite (P(OEt)₃, excess).

-

Heat the mixture to reflux. The triethyl phosphite acts as a deoxygenating agent, promoting the reductive cyclization to form the 2-(4-chlorophenyl)-2H-indazole.

Step 3: Work-up and Purification

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Remove the excess triethyl phosphite under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure product.[3]

Characterization: The final product is typically a white or tan solid.[2][3][4] Characterization is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

Workflow for the Synthesis of 2-(4-Chlorophenyl)-2H-indazole

Caption: Ultrasound-assisted one-pot synthesis of 2-(4-Chlorophenyl)-2H-indazole.

Comparative Crystallographic Analysis

As a direct crystal structure for 2-(4-Chlorophenyl)-2H-indazole is not available, we will analyze the crystal structure of a close analog, 2-(4-Methylphenyl)-2H-indazole , to infer its structural properties. The substitution of a chloro group with a methyl group is expected to have a minimal impact on the overall molecular conformation, although it may influence intermolecular packing due to differences in size and electronic properties.

Crystal Structure of 2-(4-Methylphenyl)-2H-indazole

The crystal structure of 2-(4-methylphenyl)-2H-indazole reveals key conformational features of the 2-aryl-2H-indazole scaffold.[1]

| Parameter | 2-(4-Methylphenyl)-2H-indazole [1] | Expected for 2-(4-Chlorophenyl)-2H-indazole |

| Formula | C₁₄H₁₂N₂ | C₁₃H₉ClN₂ |

| Crystal System | Monoclinic | Not Available |

| Space Group | P2₁/c | Not Available |

| Indazole Ring Planarity | Nearly planar (dihedral angle of 1.58(10)°) | Expected to be nearly planar |

| Dihedral Angle (Indazole-Aryl) | 46.26(5)° | Expected to be in a similar range |

Key Observations:

-